N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is a complex organic compound that features a piperidine ring system with benzyl and thienylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl and thienylsulfonyl groups. Common reagents used in these reactions include benzyl chloride, thienylsulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.
Piperidine derivatives: These compounds often exhibit similar pharmacological properties and can be used in similar applications.
Sulfonyl-containing compounds: These compounds are known for their stability and reactivity, making them useful in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
1251687-82-7 |
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Molecular Formula |
C22H14ClFN4O3S |
Molecular Weight |
468.89 |
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3 |
InChI Key |
OPYQKZKKWFSERB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
solubility |
not available |
Origin of Product |
United States |
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